molecular formula C9H11ClF3N B6221935 N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride CAS No. 2758004-63-4

N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No. B6221935
CAS RN: 2758004-63-4
M. Wt: 225.6
InChI Key:
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Description

N,2-Dimethyl-5-(trifluoromethyl)aniline hydrochloride, also known as DMTA-HCl, is a synthetic compound that has been used in various scientific research applications. It is used in a variety of lab experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations are being studied by scientists.

Scientific Research Applications

N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the study of DNA and protein interactions, as well as for the study of enzyme kinetics. It has also been used in the study of drug-target interactions, and as a reagent for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride is not fully understood. It is believed to interact with DNA and proteins through hydrogen bonding, as well as through electrostatic interactions. It has also been shown to interact with enzymes, which can affect their activity.
Biochemical and Physiological Effects
N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as DNA polymerase and reverse transcriptase, which can affect the replication of DNA and RNA. It has also been shown to inhibit the activity of certain proteins, such as proteases, which can affect the degradation of proteins.

Advantages and Limitations for Lab Experiments

N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively stable. It is also relatively non-toxic, and it can be easily purified by recrystallization. However, it has some limitations. It is not very soluble in water, and it can be difficult to store for long periods of time, as it is prone to oxidation.

Future Directions

There are a variety of potential future directions for the use of N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride. It could be used to develop new fluorescent probes for the study of DNA and protein interactions. It could also be used to develop new drugs and drug targets. Additionally, it could be used to develop new methods for the synthesis of other compounds. Finally, it could be used to develop new methods for the inhibition of enzymes and proteins.

Synthesis Methods

N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride can be synthesized from the reaction of N,2-dimethyl-5-trifluoromethylaniline with hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen, with a catalyst, such as palladium on carbon. The reaction is exothermic and is typically carried out at a temperature of around 100°C. The reaction yields a white solid product, which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride involves the reaction of 2,4-dimethylphenol with trifluoroacetic anhydride to form 2,4-dimethyl-5-trifluoromethylphenol, which is then reacted with dimethylamine to form N,2-dimethyl-5-(trifluoromethyl)aniline. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,4-dimethylphenol", "trifluoroacetic anhydride", "dimethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,4-dimethylphenol is reacted with trifluoroacetic anhydride in the presence of a catalyst to form 2,4-dimethyl-5-trifluoromethylphenol.", "Step 2: 2,4-dimethyl-5-trifluoromethylphenol is reacted with dimethylamine in the presence of a base to form N,2-dimethyl-5-(trifluoromethyl)aniline.", "Step 3: N,2-dimethyl-5-(trifluoromethyl)aniline is reacted with hydrochloric acid to form the hydrochloride salt." ] }

CAS RN

2758004-63-4

Molecular Formula

C9H11ClF3N

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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